endo-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[321]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group with the Fmoc group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be selectively removed under mild conditions, revealing the active amine group, which can then participate in various biochemical interactions. The bicyclic structure provides rigidity and specificity, allowing the compound to interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid
- (2R,3S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylmorpholine-3-carboxylic acid
- 6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid .
Uniqueness
What sets 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.1]octane-2-carboxylic acid apart from similar compounds is its unique bicyclic structure, which imparts specific chemical and physical properties. This structure enhances its stability and specificity in biochemical interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H23NO4 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-22(26)21-15-10-9-14(11-15)12-24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26) |
InChI Key |
OJEUJTNCRCSZRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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